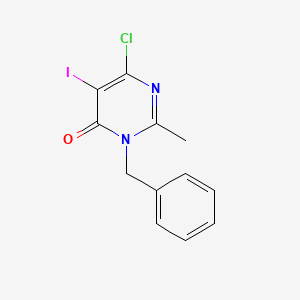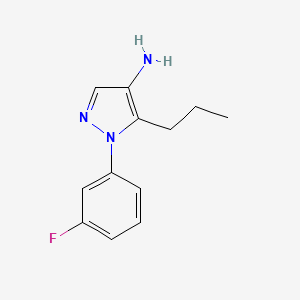
1-(3-fluorofenil)-5-propil-1H-pirazol-4-amina
Descripción general
Descripción
1-(3-Fluorophenyl)-5-propyl-1H-pyrazol-4-amine, commonly referred to as FPP-PZA, is a synthetic compound with a range of potential applications in scientific research. It is an organic compound with a molecular formula of C10H13FN2 and a molecular weight of 184.22 g/mol. FPP-PZA is a derivative of the pyrazole family and has been studied for its various biochemical and physiological effects in lab experiments.
Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
La estructura de la 1-(3-fluorofenil)-5-propil-1H-pirazol-4-amina comparte similitudes con otros derivados del indol que se han estudiado por sus propiedades antivirales. Los derivados del indol han mostrado actividad inhibitoria contra varios virus, incluyendo la influenza A y el virus Coxsackie B4. La presencia del anillo de pirazol en el compuesto podría potencialmente modificarse para mejorar sus capacidades antivirales .
Propiedades Antiinflamatorias
Los compuestos con un núcleo de indol son conocidos por exhibir efectos antiinflamatorios. Dada la estructura del this compound, puede servir como un compuesto líder para el desarrollo de nuevos agentes antiinflamatorios. Investigaciones adicionales podrían explorar su eficacia en la reducción de la inflamación en varios modelos de enfermedad .
Potencial Anticancerígeno
Los derivados del indol han sido reconocidos por su potencial en la terapia del cáncer. La estructura única del this compound podría investigarse por su capacidad para inhibir el crecimiento y la proliferación de las células cancerosas. Su interacción con las líneas celulares cancerosas y su potencial como agente quimioterapéutico amerita un estudio detallado .
Actividad Antimicrobiana
La actividad antimicrobiana de los derivados del indol los hace valiosos en la lucha contra las infecciones bacterianas y fúngicas. La investigación sobre la eficacia antimicrobiana del this compound podría conducir al desarrollo de nuevos antibióticos o medicamentos antifúngicos .
Efectos Antidiabéticos
Los compuestos basados en el indol se han asociado con efectos antidiabéticos, lo que sugiere que el this compound podría explorarse por su potencial para regular los niveles de glucosa en sangre. Los estudios podrían centrarse en su mecanismo de acción y posibles beneficios para los pacientes diabéticos .
Acciones Neuroprotectoras
Las propiedades neuroprotectoras de los derivados del indol son de gran interés en el tratamiento de las enfermedades neurodegenerativas. El compuesto en cuestión podría examinarse por su capacidad para proteger las células neuronales del daño y sus implicaciones para enfermedades como el Alzheimer y el Parkinson .
Mecanismo De Acción
- Unlike other antiplatelet medications (such as aspirin and P2Y12 inhibitors), vorapaxar works through a distinct pathway .
Mode of Action
Pharmacokinetics
- Vorapaxar is orally administered and absorbed from the gastrointestinal tract. It has a moderate volume of distribution. The compound undergoes hepatic metabolism. Vorapaxar is eliminated primarily via the liver. The half-life varies but is generally around 8-13 hours. Co-administration with acetylsalicylic acid (ASA) and/or clopidogrel enhances its efficacy .
Análisis Bioquímico
Biochemical Properties
1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of various substrates, including therapeutic agents and components of biological processes . The nature of these interactions often involves enzyme inhibition or activation, which can lead to changes in the metabolic pathways and the overall biochemical environment.
Cellular Effects
The effects of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of hepatic stellate cells and reduce the expression levels of collagen type I and III proteins . Additionally, it impacts the signaling pathways associated with cell growth and differentiation, thereby altering the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites and preventing substrate metabolism . This inhibition can lead to changes in gene expression and the activation or suppression of various signaling pathways. The compound’s molecular structure allows it to interact with specific proteins and enzymes, thereby modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under controlled conditions, but its effects on cellular function can vary over time. In in vitro studies, prolonged exposure to the compound has been shown to result in changes in cell viability and function . In in vivo studies, the compound’s stability and degradation are influenced by various factors, including the presence of metabolic enzymes and the overall biochemical environment.
Dosage Effects in Animal Models
The effects of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects, such as the inhibition of cell proliferation and modulation of signaling pathways . At higher doses, toxic or adverse effects have been observed, including changes in liver function and overall metabolism. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This metabolism can lead to the formation of reactive intermediates, which may further interact with other biomolecules and influence metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with specific transporters that facilitate its uptake and distribution within cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins and other biomolecules, which can affect its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with target proteins and enzymes . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-5-propylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-2-4-12-11(14)8-15-16(12)10-6-3-5-9(13)7-10/h3,5-8H,2,4,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDUQDAYEISAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


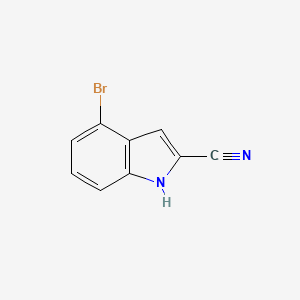


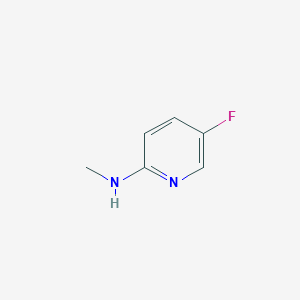
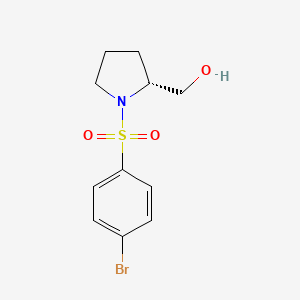
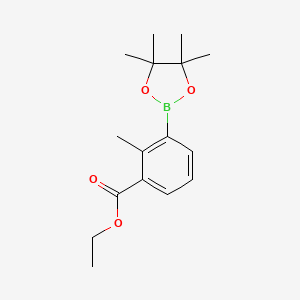
![6-Fluoroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1444422.png)



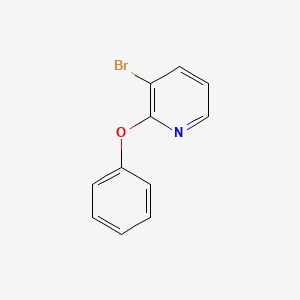
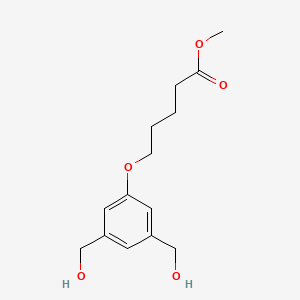
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1444432.png)
